tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-azetidinone.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate reagents and conditions.
Introduction of Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Final Deprotection: The final step involves deprotection of the hydroxyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and biological activity compared to other azetidine derivatives. Its combination of amino and hydroxyl groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6,11H2,1-3H3/t8-/m0/s1 |
InChI Key |
XRUGMVTYDABRQS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@H](CO)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.